molecular formula C7H5BrO4S B1288089 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid CAS No. 879896-63-6

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

Cat. No.: B1288089
CAS No.: 879896-63-6
M. Wt: 265.08 g/mol
InChI Key: KIURUSHZGLZLSQ-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5BrO4S and its molecular weight is 265.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Potential

Research has identified derivatives of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid as potential anticonvulsants. A study synthesized ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno [3,4-b][1,4]dioxine-5-carboxylates and their thiosemicarbazide counterparts, which exhibited significant protection against induced convulsions in both maximal electroshock-induced seizures and pentylenetetrazole-induced convulsion models, with naphthyloxy-substituted derivatives showing a very good response (Kulandasamy et al., 2010).

Solid-State Characterization and Applications

Another study focused on the solid-state characterization of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid), a comonomer used to introduce hydrophilicity into copolymers synthesized from 3,4-ethylenedioxythiophene (EDOT) derivatives. By characterizing the crystal structure and physical properties, the study aimed to enhance its applicability in various domains (Subramanian et al., 2019).

Synthesis of CCR5 Antagonist

The compound also served as a precursor in synthesizing an orally active CCR5 antagonist, demonstrating the versatility of this compound in medicinal chemistry synthesis pathways. The described method highlighted a practical approach to synthesizing the antagonist, emphasizing the compound's utility in drug development (Ikemoto et al., 2005).

Electrocatalytic and Electrochromic Applications

Studies have also explored the use of derivatives of this compound in the synthesis of electrocatalytic and electrochromic materials. By incorporating these derivatives into polymers, researchers aim to develop advanced materials for biosensors and other electronic applications, highlighting the compound's significance in materials science and engineering (Akpinar et al., 2012).

Safety and Hazards

The compound is considered hazardous and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIURUSHZGLZLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594641
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-63-6
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.